molecular formula C12H18BrNO2S B3167209 4-bromo-N,N-dipropylbenzenesulfonamide CAS No. 91800-95-2

4-bromo-N,N-dipropylbenzenesulfonamide

Cat. No. B3167209
CAS RN: 91800-95-2
M. Wt: 320.25 g/mol
InChI Key: ZFZALRHJCZCYRJ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H18BrNO2S . It has a molecular weight of 320.25 .


Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-dipropylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group that is further substituted with two propyl groups .


Physical And Chemical Properties Analysis

4-Bromo-N,N-dipropylbenzenesulfonamide has a predicted density of 1.350±0.06 g/cm3 . Its boiling point is predicted to be 383.8±44.0 °C . The melting point is reported to be between 55-55.7 °C .

Scientific Research Applications

HIV-1 Infection Prevention

Research has indicated that derivatives of benzenesulfonamide, including compounds like 4-bromo-N,N-dipropylbenzenesulfonamide, have potential applications in the prevention of human HIV-1 infection. These compounds act as small molecular antagonists targeting specific receptors, showing promise for drug development in this field (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer Treatment

Another significant application of benzenesulfonamide derivatives is in photodynamic therapy for cancer treatment. Studies have shown that these compounds, particularly zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibit high singlet oxygen quantum yields. This property makes them suitable as Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Analytical Applications in Oxidizing Titration

Derivatives of benzenesulfonamide, such as sodium N-bromo-p-nitrobenzenesulfonamide, are utilized as oxidizing titrants in analytical chemistry. These compounds offer simple, rapid, and accurate methods for the direct titration of various substances including ascorbic acid, glutathione, and sulfite (N. Gowda, N. Trieff, V. Ramanujam, T. Malinski, K. Kadish, D. Mahadevappa, 1983).

Herbicidal Properties

Certain sulfonamide compounds, such as oryzalin (4-dipropylamino-3,5-dinitrobenzenesulfonamide), demonstrate herbicidal properties. These compounds can be used in agriculture to control unwanted vegetation. The crystal structure and physical properties of these compounds have been extensively studied (Gihaeng Kang, Jineun Kim, Youngeun Jeon, Tae Ho Kim, 2015).

Synthesis of Pharmaceutical Intermediates

Benzenesulfonamide derivatives, including 4-bromo-N,N-dipropylbenzenesulfonamide, are used in the synthesis of various pharmaceutical intermediates. Their reactivity and functional groups make them suitable for creating a wide range of chemical compounds used in drug development (P. Anbarasan, H. Neumann, M. Beller, 2011).

Enzyme Inhibition and In Silico Studies

These compounds are also studied for their enzyme inhibition potential. Research on new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides has shown that they can inhibit enzymes like acetylcholinesterase and α-glucosidase, which is significant in the context of treating diseases like Alzheimer's and diabetes (N. Riaz, 2020).

Anticholinesterase and Antioxidant Activities

Some benzenesulfonamide derivatives have been evaluated for their anticholinesterase and antioxidant activities. These properties are important in the development of treatments for neurodegenerative disorders and for mitigating oxidative stress-related damage (M. Mphahlele, S. Gildenhuys, S. Zamisa, 2021).

Safety And Hazards

While specific safety and hazard information for 4-bromo-N,N-dipropylbenzenesulfonamide is not available, compounds of similar structure can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZALRHJCZCYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dipropylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KE Navis - 2020 - prism.ucalgary.ca
Pannexin 1 (Panx1) channels are transmembrane proteins that release ATP and play an important role in intercellular communication. They are widely expressed in somatic and …
Number of citations: 2 prism.ucalgary.ca

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